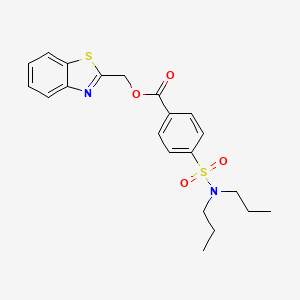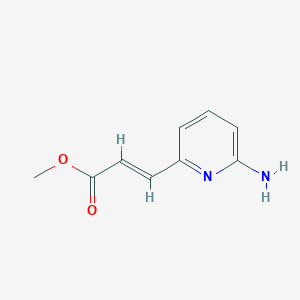
Methyl 3-(6-aminopyridin-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(6-aminopyridin-2-yl)acrylate” is a chemical compound with the molecular formula C9H10N2O2 . It is also known by its CAS number: 925705-61-9 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(6-aminopyridin-2-yl)acrylate” consists of a pyridine ring attached to an acrylate group. The acrylate group contains a methyl ester, and the pyridine ring has an amino group at the 6-position .Physical And Chemical Properties Analysis
“Methyl 3-(6-aminopyridin-2-yl)acrylate” has a molecular weight of 178.19 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
- Application : Microwave-induced cyclocondensation of methyl 2-(acetoxy(phenyl)methyl)acrylate with 2-aminopyridines under catalyst and solvent-free conditions for the rapid synthesis of 3-substituted-2H-pyrido[1,2-a]pyrimidin-2-ones (Satyanarayana et al., 2013).
Synthesis of Benzo[b][1,8]naphthyridine Derivatives
- Application : Methyl-3-(2-chloroquinolin-3-yl)acrylates reacted with methyl amine in acetonitrile, yielding specific acrylates for further chemical synthesis (Nithyadevi & Rajendran, 2006).
Structural and Electronic Properties of Polymers
- Application : Quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a new polythiophene derivative, to model the polymer's structure and electronic properties (Bertran et al., 2007).
Molecular Imprinting
- Application : Molecular imprinting of 2-aminopyridine in acrylic polymers, assessing their affinity in rebinding the original template and structural analogues (Cummins, Duggan & Mcloughlin, 2005).
Visible Light Photoinitiator for Polymerization
- Application : An acrylate functionalized thioxanthone based one-component visible light photoinitiator for free radical polymerization (Wu et al., 2016).
Organic Sensitizers for Solar Cells
- Application : Engineering organic sensitizers comprising donor, electron-conducting, and anchoring groups at molecular level for use in solar cell applications (Kim et al., 2006).
Chromium Methyl Complexes
- Application : Synthesis and study of low-valent aminopyridinato chromium methyl complexes, providing insights into their organometallic properties (Noor, Schwarz & Kempe, 2015).
Hybrid Materials Synthesis
- Application : Synthesis of poly(methyl acrylate-co-itaconic anhydride)/TiO2 hybrid materials for various industrial applications (Qin, Dong, Qiu & Wei, 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (E)-3-(6-aminopyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3,(H2,10,11)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJZLWSWPMRZGR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-aminopyridin-2-yl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

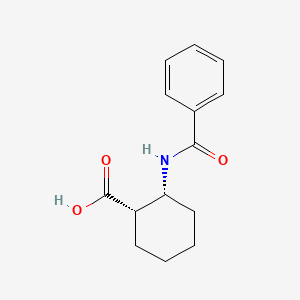
![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)
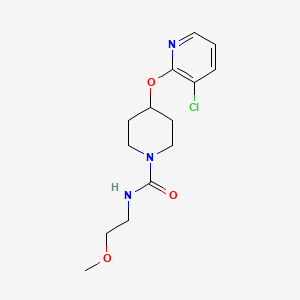
![1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2498927.png)
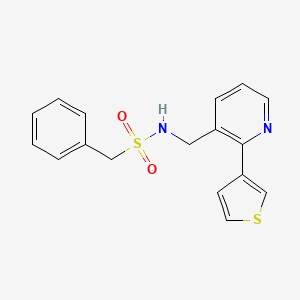
![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)
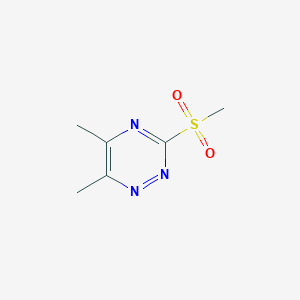
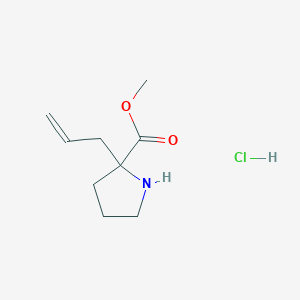
![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)
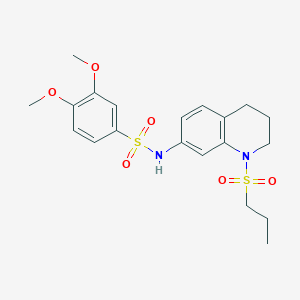
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
